molecular formula C14H16N4O4 B2568206 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide CAS No. 2034356-28-8

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide

Cat. No.: B2568206
CAS No.: 2034356-28-8
M. Wt: 304.306
InChI Key: ITPKDITZPUIHSY-UHFFFAOYSA-N
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Description

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide is an organic compound that belongs to the class of triazine derivatives. This compound is known for its role in various chemical reactions, particularly in the synthesis of amides and esters. It is widely used in organic chemistry due to its efficiency as a coupling reagent.

Mechanism of Action

Target of Action

The primary target of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide is carboxylic acids . This compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .

Mode of Action

The mode of action of This compound involves the formation of an active ester. First, the carboxylic acid reacts with this compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The biochemical pathway affected by This compound is the amide coupling pathway, one of the most common reactions in organic chemistry . The compound is used as a reagent in this reaction . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .

Pharmacokinetics

The pharmacokinetics of This compound It is known that the compound is usually used in the chloride form, but the tetrafluoroborate salt is also commercially available .

Result of Action

The result of the action of This compound is the formation of carboxylic acid derivatives, such as amides, esters, and anhydrides . A molecule of 4,6-dimethoxy-1,3,5-triazin-2-ol is released and the corresponding carboxylic derivative is formed .

Action Environment

The action of This compound can be influenced by environmental factors. For instance, the compound can mediate amidation reactions in alcohol and aqueous solutions . Furthermore, no drying requirements are needed for the reaction solvents . The co-product arising from this compound after condensation can be readily removed by extraction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction results in the formation of the quaternary ammonium chloride salt of the compound . The reaction conditions usually involve the use of tetrahydrofuran (THF) as a solvent and are carried out at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents like THF or methanol, and the conditions are often mild, usually at room temperature .

Major Products Formed

The major products formed from these reactions are amides, esters, and other carboxylic acid derivatives. For example, the condensation of carboxylic acids and amines results in the formation of amides, while the esterification of carboxylic acids with alcohols produces esters .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high efficiency and mild reaction conditions. It is particularly advantageous in peptide synthesis, where it provides superior coupling efficiency compared to other reagents .

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-20-10-6-4-9(5-7-10)12(19)15-8-11-16-13(21-2)18-14(17-11)22-3/h4-7H,8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPKDITZPUIHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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